molecular formula C17H22N4O B7132718 N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide

N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B7132718
M. Wt: 298.4 g/mol
InChI Key: XWLZUVBQTCKSOX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(17(22)15-10-18-19-11-15)16-8-5-9-21(13-16)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLZUVBQTCKSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-benzylpiperidine with a suitable pyrazole derivative, followed by methylation and subsequent carboxamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for such compounds usually involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

N-(1-benzylpiperidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds .

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